[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone
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Overview
Description
[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone: is a chemical compound that features a combination of an imidazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone typically involves the following steps:
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Piperidine Ring: : The piperidine ring is introduced through a nucleophilic substitution reaction involving the imidazole derivative and a suitable piperidine precursor.
Coupling with Thiophen-2-ylmethanone: : The final step involves the coupling of the piperidine-imidazole intermediate with thiophen-2-ylmethanone under specific reaction conditions, often using a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).
Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, H₂O₂ (Hydrogen peroxide)
Reduction: : LiAlH₄, NaBH₄, H₂ (Hydrogen gas)
Substitution: : NaOH (Sodium hydroxide), HCl (Hydrochloric acid)
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or amines
Substitution: : Formation of substituted imidazoles or thiophenes
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone: can be compared with other similar compounds, such as:
Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents or functional groups.
Thiophene derivatives: : These compounds contain the thiophene ring and may have various substituents or structural variations.
The uniqueness of This compound lies in its specific combination of the imidazole and thiophene rings, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-10-15-9-12(16)11-4-6-17(7-5-11)14(18)13-3-2-8-19-13/h2-3,8-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEVOXZKBGNIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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